molecular formula C11H13NOS B11775764 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone CAS No. 499766-65-3

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone

Cat. No.: B11775764
CAS No.: 499766-65-3
M. Wt: 207.29 g/mol
InChI Key: UTQNIQUAOAXMSS-UHFFFAOYSA-N
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Description

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone is a heterocyclic compound that features a unique structure combining a pyridine ring with a cyclopentane ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone typically involves multi-step reactions. One common method includes the reaction of a 6-methyl-nicotinic acid ester with a methylthio-phenylacetonitrile in the presence of a base and a suitable solvent. This reaction yields an intermediate, which is then subjected to acid hydrolysis and decarboxylation to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone is unique due to its specific combination of a pyridine ring, cyclopentane ring, and methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

499766-65-3

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(1-methylsulfanyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone

InChI

InChI=1S/C11H13NOS/c1-7(13)10-6-8-4-3-5-9(8)11(12-10)14-2/h6H,3-5H2,1-2H3

InChI Key

UTQNIQUAOAXMSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C2CCCC2=C1)SC

Origin of Product

United States

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